2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) is a compound that features a phosphorus atom bonded to three 1-butyl-1H-imidazole groups. This compound belongs to the class of organophosphorus compounds and is characterized by its unique structure, which combines the properties of both phosphorus and imidazole moieties. The presence of the imidazole rings imparts significant chemical versatility, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) typically involves the reaction of phosphorus trichloride with 1-butyl-1H-imidazole in the presence of a base. The reaction proceeds through the formation of intermediate phosphorus-imidazole adducts, which subsequently undergo substitution reactions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus center. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides or phosphates.
Reduction: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides or phosphates.
Reduction: Phosphines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems.
Biology: Investigated for its potential as a bioactive molecule. The imidazole rings are known to interact with biological targets, making this compound of interest in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. The compound’s ability to modulate biological pathways is a key area of research.
Industry: Utilized in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) involves its interaction with molecular targets through the imidazole rings and the phosphorus center. The imidazole rings can coordinate with metal ions, influencing enzymatic activity and other biological processes. The phosphorus center can participate in redox reactions, modulating cellular redox states and signaling pathways. These interactions collectively contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-1H-imidazole: A simpler compound with a single imidazole ring. It lacks the phosphorus center, making it less versatile in terms of chemical reactivity.
Phosphine oxides: Compounds with a phosphorus-oxygen bond. They share some reactivity with 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) but lack the imidazole rings.
Substituted imidazoles: Compounds with various substituents on the imidazole ring. They may have similar biological activities but differ in their overall chemical properties.
Uniqueness
2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) is unique due to the combination of the phosphorus center and the imidazole rings. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications. Its ability to form stable complexes with metals and participate in redox reactions sets it apart from simpler imidazole derivatives and other organophosphorus compounds.
Properties
CAS No. |
799248-22-9 |
---|---|
Molecular Formula |
C21H33N6P |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
tris(1-butylimidazol-2-yl)phosphane |
InChI |
InChI=1S/C21H33N6P/c1-4-7-13-25-16-10-22-19(25)28(20-23-11-17-26(20)14-8-5-2)21-24-12-18-27(21)15-9-6-3/h10-12,16-18H,4-9,13-15H2,1-3H3 |
InChI Key |
GTLPQMAFYBPCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN=C1P(C2=NC=CN2CCCC)C3=NC=CN3CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.